Dehydrofukinone
Description
Properties
IUPAC Name |
(4aR,5S)-4a,5-dimethyl-3-propan-2-ylidene-5,6,7,8-tetrahydro-4H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-10(2)13-9-15(4)11(3)6-5-7-12(15)8-14(13)16/h8,11H,5-7,9H2,1-4H3/t11-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOKWSREAZGFFC-XHDPSFHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=CC(=O)C(=C(C)C)CC12C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=CC(=O)C(=C(C)C)C[C@]12C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173258 | |
| Record name | Dehydrofukinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19598-45-9 | |
| Record name | Dehydrofukinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019598459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dehydrofukinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEHYDROFUKINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FX7D1QL7L0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism
The synthesis begins with the preparation of a key isoxazole intermediate, which undergoes cycloaddition or annelation to form the decalin system. The isoxazole ring serves as a masked diketone, enabling selective ring-opening and reorganization under controlled conditions. Critical steps include:
-
Formation of the Isoxazole Precursor : A substituted isoxazole is synthesized via condensation of hydroxylamine with a β-keto ester.
-
Annelation Reaction : The isoxazole undergoes thermal or acid-catalyzed cyclization to generate the bicyclic structure.
-
Ketone Introduction : Oxidation or deprotection steps introduce the ketone functionality at the C-8 position.
Experimental Procedure
Ohashi’s method involves the following optimized conditions:
-
Catalyst : Acidic conditions (e.g., sulfuric acid) or thermal activation.
-
Solvents : Polar aprotic solvents (e.g., dimethylformamide) for intermediate stability.
-
Temperature : Cyclization is performed at 80–120°C to ensure complete ring closure.
-
Workup : Chromatographic purification isolates this compound from byproducts.
Table 1: Summary of Isoxazole Annelation Conditions
Advantages and Limitations
The isoxazole annelation route offers stereochemical control and avoids unstable intermediates. However, the method suffers from moderate yields (40–45% in the annelation step) and requires stringent purification. Ohashi’s work remains foundational, but subsequent studies have yet to significantly improve efficiency.
Alternative Synthetic Approaches
While the isoxazole method dominates the literature, other strategies have been explored preliminarily:
Biomimetic Synthesis
Hypothetical pathways mimicking natural biosynthesis involve oxidative dearomatization of fukinone analogs. However, no experimental data supports this route in peer-reviewed studies.
Transition Metal-Catalyzed Cyclization
Palladium or nickel catalysts could theoretically mediate cross-coupling reactions to assemble the bicyclic core. Such methods remain speculative due to the lack of published success.
Challenges in this compound Synthesis
-
Stereochemical Complexity : The decalin system requires precise control over ring junction stereochemistry.
-
Functional Group Compatibility : Ketone installation must avoid over-oxidation or side reactions.
-
Scalability : Current methods are limited to milligram-scale production, hindering pharmacological studies.
Chemical Reactions Analysis
Types of Reactions: Dehydrofukinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products:
Scientific Research Applications
Neuropharmacological Applications
DHF has been studied for its effects on the central nervous system, particularly its interaction with GABA_A receptors. This interaction enhances the inhibitory effects of GABA, leading to anxiolytic and sedative outcomes. Research indicates that DHF may serve as a potential therapeutic agent for anxiety and stress-related disorders due to its ability to modulate cortisol levels and exert calming effects on the nervous system .
Case Study: Anesthetic Properties in Aquatic Species
A significant study explored the use of DHF as an anesthetic for silver catfish (Rhamdia quelen). The research demonstrated that DHF exhibited potent anesthetic effects comparable to eugenol but at higher concentrations without causing mortality. The study revealed that DHF could induce sedation more rapidly than traditional anesthetics, making it a promising candidate for aquaculture applications .
Analgesic Properties
Recent investigations into the analgesic properties of DHF have shown its effectiveness in reducing pain responses in animal models. A study indicated that DHF possesses significant analgesic activity, suggesting its potential use in pain management therapies . This property adds to its versatility in pharmaceutical applications.
Industrial Applications
DHF's aromatic properties make it valuable in the fragrance industry. Its unique scent profile allows it to be incorporated into perfumes and other scented products, enhancing their appeal. The compound's extraction from natural sources typically involves steam distillation followed by chromatographic purification techniques to ensure high purity for industrial use.
Chemical Properties and Reactions
DHF undergoes various chemical reactions, including oxidation and reduction processes. It can be oxidized to form ketones or carboxylic acids and reduced to alcohol derivatives. These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
Chemical Reaction Table
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Ketones, Carboxylic acids |
| Reduction | Sodium borohydride | Alcohol derivatives |
| Substitution | Halogens, Nucleophiles | Various substituted derivatives |
Comparison Table
| Compound | Aromatic Properties | Sedative Effects | Unique Characteristics |
|---|---|---|---|
| This compound | Yes | Yes | Strong GABA_A receptor interaction |
| Fukinone | Yes | Moderate | Less potent than DHF |
| Spathulenol | Yes | Yes | Similar but less effective than DHF |
Mechanism of Action
Dehydrofukinone exerts its effects primarily through interaction with the GABA A receptor in the central nervous system. This interaction enhances the inhibitory effects of GABA, leading to sedative and anxiolytic outcomes. Additionally, this compound modulates cortisol levels, contributing to its stress-reducing properties .
Comparison with Similar Compounds
Structural and Functional Comparison Table
Mechanistic Insights
- This compound vs. Spathulenol: Both exhibit sedative effects via GABAA receptors, but this compound forms π-stacking bonds with PHE-77 and TYR-210 in GABRA1, while spathulenol stabilizes via a hydrogen bond at ALA-300 .
- This compound vs. α-Cyperone: While this compound targets ionotropic receptors (e.g., GRIA1), α-cyperone suppresses the NLRP3 inflammasome, indicating divergent pathways for CNS modulation .
- This compound vs. Alloaromadendrene: Both are cadinane-type sesquiterpenes in agarwood, but alloaromadendrene lacks direct GABAergic activity, instead showing antioxidant properties .
Pharmacological and Toxicological Profiles
- Toxicity: this compound exhibits toxicity in fish at 90 mg/L, whereas similar compounds like α-cyperone lack reported aquatic toxicity data .
Biological Activity
Dehydrofukinone (DHF) is a naturally occurring sesquiterpene ketone predominantly found in the essential oil of Nectandra grandiflora. This compound has garnered attention for its diverse biological activities, including antimicrobial, anesthetic, and potential neuroprotective effects. This article explores the biological activity of DHF, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is classified as an eremophilane-type compound. Its unique chemical structure contributes to its varied biological activities. The molecular formula for this compound is C15H22O, and it features a distinctive arrangement of carbon atoms that influences its interaction with biological systems.
Antimicrobial Activity
DHF exhibits significant antimicrobial properties, particularly against various fungi and bacteria. Research indicates that DHF's antifungal activity is notable, with mycelial inhibition percentages ranging from 76.06% to 79.45% when compared to pure essential oils that contain it .
Table 1: Antifungal Activity of this compound
| Pathogen | Inhibition Percentage | LC50 (μL/mL) |
|---|---|---|
| Gloeophyllum trabeum | 76.06% | 0.39 |
| Pleurotus sanguineus | 79.45% | 1.22 |
Anesthetic and Sedative Effects
DHF has been patented in Brazil for its use as an anesthetic in aquatic animals, particularly in silver catfish (Rhamdia quelen). Studies have shown that DHF acts on GABA_A receptors, producing sedative effects comparable to diazepam .
Case Study: Anesthetic Efficacy in Fish
In experimental settings, fish were exposed to varying concentrations of DHF (2.5-50 mg/L). Results demonstrated that DHF effectively induced sedation without significant side effects at lower concentrations. The combination of DHF with diazepam showed enhanced sedation rates, indicating a synergistic effect .
Table 2: Sedative Effects of this compound in Fish
| Concentration (mg/L) | Sedation Level (S2) | Time to Induction (min) |
|---|---|---|
| 10 | Yes | 5 |
| 20 | Yes | 3 |
| 50 | Yes | 2 |
Neuroprotective and Anticonvulsant Effects
Research has indicated that DHF may possess anticonvulsant properties, making it a candidate for further studies in epilepsy treatment. Its mechanism appears to involve modulation of GABAergic pathways, which are crucial for maintaining neuronal excitability .
Antioxidant Activity
DHF has also been evaluated for its antioxidant potential. Studies have shown that it can reduce DPPH radicals significantly at concentrations greater than 1000 μg/mL, although this is less potent than conventional antioxidants like quercetin .
Table 3: Antioxidant Activity of this compound
| Concentration (μg/mL) | DPPH Reduction (%) |
|---|---|
| >1000 | <50 |
Q & A
Basic Research Questions
Q. How can researchers accurately determine the physicochemical properties of Dehydrofukinone (e.g., logP, solubility, critical temperature) and validate these parameters experimentally?
- Methodological Answer: Use computational methods such as the Joback and Crippen approaches to predict properties like logP and critical temperature . Cross-validate predictions with experimental techniques (e.g., HPLC for solubility, differential scanning calorimetry for thermal properties). Report discrepancies between computational and empirical data, and justify methodological choices in peer-reviewed formats per IUPAC guidelines .
Q. What standardized protocols are recommended for isolating this compound from natural matrices, and how can purity be confirmed?
- Methodological Answer: Employ column chromatography with silica gel or Sephadex LH-20 for isolation, followed by NMR (¹H/¹³C) and LC-MS for structural confirmation . For purity assessment, use a combination of HPLC-DAD (≥95% purity threshold) and melting point consistency tests. Document all steps in supplemental materials to ensure reproducibility .
Q. What are the best practices for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies using ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months and analyze degradation via LC-MS. Compare results with thermodynamic predictions (e.g., NIST Webbook data for vapor pressure and hygroscopicity) .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability across cell lines) for this compound?
- Methodological Answer: Perform dose-response assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, serum concentration). Use ANOVA to identify confounding variables (e.g., metabolic interference) and validate findings with orthogonal assays (e.g., SPR for binding affinity) .
Q. What computational strategies (e.g., molecular dynamics simulations, QSAR) are optimal for predicting this compound’s target interactions, and how can these models be experimentally validated?
- Methodological Answer: Combine molecular docking (AutoDock Vina) with 100-ns MD simulations to assess binding stability. Validate predictions using mutagenesis studies on hypothesized binding pockets (e.g., COX-2 active site) and compare with SPR-measured kinetic parameters (kₐ, k𝒹) .
Q. How can researchers address discrepancies in this compound’s reported thermodynamic properties (e.g., melting enthalpy) across different studies?
- Methodological Answer: Replicate measurements using calibrated DSC equipment and high-purity samples (>99%). Publish raw thermal traces and baseline corrections in supplemental data. Compare results with quantum mechanical calculations (e.g., Gaussian09) to identify systematic errors .
Q. What experimental frameworks are recommended to study this compound’s metabolic fate in vivo while minimizing interspecies variability?
- Methodological Answer: Use stable isotope-labeled this compound (e.g., ¹³C-labeled) in cross-species pharmacokinetic studies (rodent/non-rodent). Analyze metabolites via UPLC-QTOF-MS and correlate findings with CYP450 isoform activity assays .
Data Presentation & Reproducibility
Q. How should researchers present conflicting spectroscopic data (e.g., NMR shifts) for this compound in publications?
- Methodological Answer: Include full spectral assignments (¹H, ¹³C, DEPT, HSQC) in supplemental materials. Annotate discrepancies (e.g., solvent-induced shifts) and provide raw FID files for peer validation .
Q. What steps ensure reproducibility in this compound’s synthetic protocols?
- Methodological Answer: Adhere to COSY/CRAFT guidelines: report reaction yields (mean ± SD), catalyst lot numbers, and purification Rf values. Use open-source platforms like Zenodo to share synthetic videos or spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
